![molecular formula C11H21N3O B14149665 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one CAS No. 89035-70-1](/img/structure/B14149665.png)
1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one is a heterocyclic compound featuring a pyrrolidine ring attached to a diazocane structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one typically involves the reaction of pyrrolidine with a suitable diazocane precursor. One common method includes the use of 1,4-butanediol and ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is carried out at elevated temperatures (165–200°C) and high pressure (17–21 MPa) in a continuous tube reactor.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves multistage purification and separation by extractive and azeotropic distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic substitution reactions where the pyrrolidine ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the parent compound, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound’s pyrrolidine ring plays a crucial role in binding to target proteins, influencing their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidin-2,5-dione: Used in medicinal chemistry for its potential therapeutic applications.
Pyrrolizidine: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness: 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one stands out due to its unique diazocane structure combined with the pyrrolidine ring, offering distinct pharmacological properties and potential for drug development .
Eigenschaften
CAS-Nummer |
89035-70-1 |
|---|---|
Molekularformel |
C11H21N3O |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
1-(pyrrolidin-1-ylmethyl)-1,3-diazocan-2-one |
InChI |
InChI=1S/C11H21N3O/c15-11-12-6-2-1-3-9-14(11)10-13-7-4-5-8-13/h1-10H2,(H,12,15) |
InChI-Schlüssel |
LTMUXUDYMWVXDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(=O)N(CC1)CN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


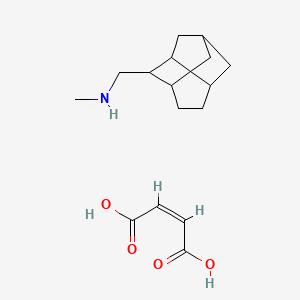
![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)
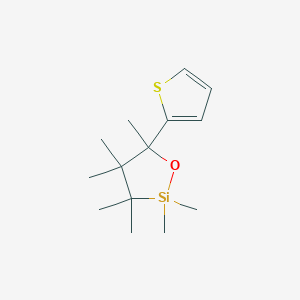
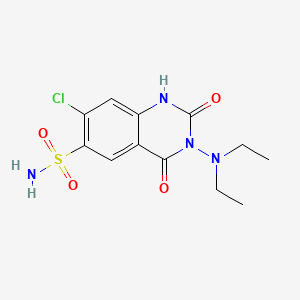
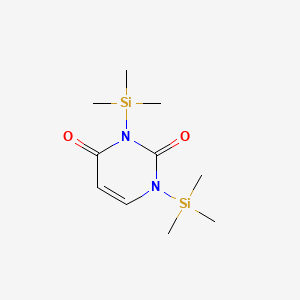
![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)
![2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid](/img/structure/B14149624.png)
![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
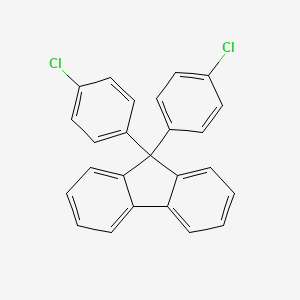
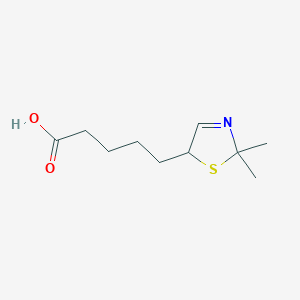


![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
